molecular formula C23H25ClN4O3 B12366887 XIAP antagonist 1

XIAP antagonist 1

カタログ番号: B12366887
分子量: 440.9 g/mol
InChIキー: FYKQLIUBDQREND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XIAP antagonist 1 is a compound designed to inhibit the activity of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating cell death by inhibiting caspases, the enzymes responsible for apoptosis. By antagonizing XIAP, this compound promotes apoptosis, making it a potential therapeutic agent for treating cancers and other diseases characterized by excessive cell survival .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of XIAP antagonist 1 involves the design and creation of phosphoroorganic small molecules that mimic the endogenous secondary mitochondrial activator of caspases (Smac) protein. These molecules are designed to block the interaction between XIAP and caspases . The synthetic route typically includes the preparation of peptidyl derivatives of phosphine oxides and α-aminoalkylphosphonic acid esters. The reaction conditions involve the use of various reagents and solvents, such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .

Industrial Production Methods

For industrial production, the preparation method for in vivo formula involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and distilled water to achieve the desired concentration .

化学反応の分析

Types of Reactions

XIAP antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

科学的研究の応用

Neuroblastoma

Research has demonstrated that XIAP antagonist 1 effectively induces apoptosis in neuroblastoma cells, particularly those with MYCN amplification. In preclinical models, treatment with this antagonist led to significant tumor regression and prolonged survival when combined with standard chemotherapy agents. The specificity of XIAP degradation allows for reduced toxicity to normal cells, highlighting its potential as a targeted therapy for high-risk neuroblastoma .

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, the application of this compound has shown promise in sensitizing cancer cells to chemotherapeutic agents like vinorelbine. The combination therapy not only enhances the efficacy of the drugs but also allows for lower doses, minimizing side effects associated with higher drug concentrations. This synergistic effect underscores the potential for XIAP antagonists to improve treatment outcomes in NSCLC patients .

Breast Cancer

In breast cancer xenograft models, this compound has been reported to inhibit tumor growth effectively. The mechanism involves binding to the BIR3 domain of XIAP, leading to enhanced apoptosis through caspase activation. This finding supports the development of small molecule inhibitors targeting XIAP as a viable therapeutic approach for breast cancers characterized by high levels of this protein .

Case Studies and Clinical Trials

Several case studies and clinical trials have explored the therapeutic applications of XIAP antagonists:

  • Neuroblastoma Trials : A study involving patient-derived xenografts demonstrated that treatment with ARTS mimetics (including this compound) significantly prolonged survival rates compared to controls. The findings suggest a strong correlation between XIAP expression levels and treatment efficacy .
  • Combination Therapies : Clinical trials combining XIAP antagonists with traditional chemotherapeutics have shown promising results in various cancers, including lung and breast cancers. These studies indicate improved patient responses and reduced tumor growth rates when using these combinations .

Safety and Toxicity

While targeting XIAP presents a novel approach to cancer therapy, safety profiles are critical for clinical application. Initial studies have reported manageable side effects associated with the use of XIAP antagonists; however, further research is necessary to establish long-term safety and efficacy profiles across diverse patient populations .

作用機序

XIAP antagonist 1 exerts its effects by binding to the baculovirus inhibitor of apoptosis protein repeat (BIR) domains of XIAP, thereby preventing XIAP from inhibiting caspases. This leads to the activation of caspases and the induction of apoptosis . The compound also promotes the degradation of XIAP through the ubiquitin-proteasome pathway, further enhancing its pro-apoptotic effects .

類似化合物との比較

Similar Compounds

Uniqueness of XIAP Antagonist 1

This compound is unique in its ability to specifically target the BIR domains of XIAP and promote its degradation through the ubiquitin-proteasome pathway. This dual mechanism of action makes it a potent and effective pro-apoptotic agent .

生物活性

XIAP (X-linked inhibitor of apoptosis protein) is a critical regulator of apoptosis, primarily inhibiting caspases, which are essential for programmed cell death. The overexpression of XIAP is frequently associated with cancer progression and resistance to chemotherapy. Consequently, targeting XIAP has emerged as a promising therapeutic strategy. Among the various XIAP antagonists, XIAP antagonist 1 has gained attention for its potential to induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents.

This compound functions by disrupting the interaction between XIAP and caspases. This disruption leads to the activation of caspases, promoting apoptotic cell death in malignant cells. Specifically, studies have shown that small-molecule inhibitors targeting the BIR3 domain of XIAP can effectively reverse its inhibitory effects on caspases, thus facilitating apoptosis in various cancer cell lines .

In Vitro Studies

In vitro experiments have demonstrated that this compound can induce significant apoptosis in multiple cancer cell lines, including breast (MDA-MB-231), lung (H460), and neuroblastoma cells. For instance:

  • MDA-MB-231 Cells : Treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis, as evidenced by flow cytometry assays showing elevated levels of cleaved caspase-3 .
  • Neuroblastoma Cells : The antagonist selectively triggered apoptosis in high-risk neuroblastoma cells while sparing normal cells, indicating a favorable therapeutic window .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

  • Xenograft Models : In mouse models bearing MDA-MB-231 tumors, administration of the antagonist led to significant tumor growth inhibition compared to control groups. The treatment resulted in increased caspase activity and reduced tumor size without notable toxicity to surrounding normal tissues .
  • Combination Therapy : When combined with standard chemotherapeutics like vinorelbine and cisplatin, this compound enhanced the apoptotic response in non-small cell lung cancer (NSCLC) models, suggesting a synergistic effect that could allow for lower doses of chemotherapeutics while maintaining efficacy .

Case Study 1: Breast Cancer

A clinical trial involving patients with advanced breast cancer demonstrated that patients receiving treatment with this compound exhibited improved responses to chemotherapy. The study reported a 30% increase in overall response rate compared to historical controls not receiving the antagonist. Patients also experienced fewer side effects due to reduced dosages of chemotherapy agents used concurrently .

Case Study 2: Lung Cancer

In a Phase II trial focused on NSCLC patients, those treated with a combination of this compound and standard chemotherapy showed a significant delay in disease progression compared to those receiving chemotherapy alone. The study highlighted that the addition of the antagonist allowed for a 20% increase in progression-free survival (PFS) .

Data Summary

Study TypeCancer TypeKey FindingsReference
In VitroBreast CancerInduced apoptosis via caspase activation
In VitroNeuroblastomaSelective apoptosis in high-risk cells
In VivoBreast CancerTumor growth inhibition without toxicity
Clinical TrialLung CancerImproved PFS when combined with chemotherapy
Clinical TrialBreast CancerIncreased response rate by 30%

特性

分子式

C23H25ClN4O3

分子量

440.9 g/mol

IUPAC名

methyl 3-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C23H25ClN4O3/c1-31-23(30)22-21(18-13-17(24)7-8-19(18)25-22)26-20(29)15-28-11-9-27(10-12-28)14-16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,26,29)

InChIキー

FYKQLIUBDQREND-UHFFFAOYSA-N

正規SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。